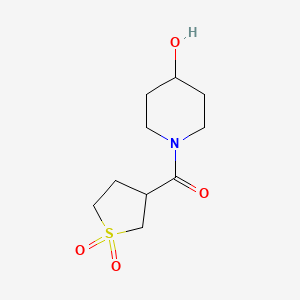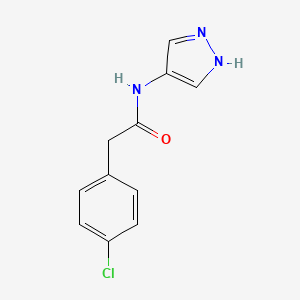
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide, also known as BRD-K4477, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been shown to exhibit potent biological activity in various studies. In
作用機序
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide selectively binds to the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional co-activators and the subsequent activation of gene expression. As a result, the expression of genes involved in cell growth, proliferation, and survival is inhibited, leading to the anti-tumor and anti-viral effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been shown to inhibit the replication of HCMV and HSV, leading to the suppression of viral infection. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide in lab experiments is its selectivity for BET proteins, which allows for the specific inhibition of gene expression. It has also been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is its potential off-target effects, which may lead to unwanted side effects.
将来の方向性
There are several future directions for the research and development of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide. One direction is to further explore its therapeutic potential in various diseases, including cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and pathways. Additionally, the development of more selective and potent BET inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 2,3-dimethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then converted to the corresponding amide by reacting it with 4-bromo-1-methylpyrrole-2-carboxylic acid. The final product is obtained by crystallization from a suitable solvent.
科学的研究の応用
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide has been shown to exhibit potent biological activity in various studies, making it a promising candidate for therapeutic applications. It has been found to selectively inhibit the activity of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and this compound is no exception. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
特性
IUPAC Name |
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-9-5-4-6-12(10(9)2)16-14(18)13-7-11(15)8-17(13)3/h7-10,12H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANYVHZBIPTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)










![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)
